3-(2-Methylbenzimidazol-1-yl)pyridine-2-carbonitrile
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Overview
Description
3-(2-Methylbenzimidazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. This compound is of interest due to its potential pharmacological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzimidazol-1-yl)pyridine-2-carbonitrile typically involves the condensation of 2-methylbenzimidazole with a pyridine derivative. One common method includes the reaction of 2-methylbenzimidazole with 2-chloropyridine-3-carbonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbenzimidazol-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.
Reduction: Reduced forms of the carbonitrile group, such as amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylbenzimidazol-1-yl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Methylbenzimidazol-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridine-2-yl)-1H-benzimidazole: Similar structure but lacks the carbonitrile group.
3-(Benzimidazol-1-yl)pyridine: Similar structure but without the methyl group on the benzimidazole ring.
2-(2-Methylbenzimidazol-1-yl)pyridine: Similar structure but with the carbonitrile group at a different position.
Uniqueness
3-(2-Methylbenzimidazol-1-yl)pyridine-2-carbonitrile is unique due to the presence of both the methyl group on the benzimidazole ring and the carbonitrile group on the pyridine ring. This combination of functional groups can enhance its pharmacological activity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-10-17-11-5-2-3-6-13(11)18(10)14-7-4-8-16-12(14)9-15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGJCNVYIWXTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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